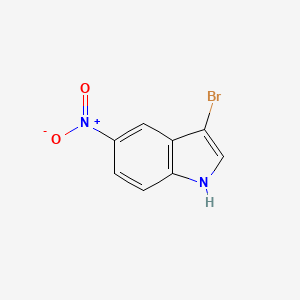

3-bromo-5-nitro-1H-indole

描述

Historical Context and Significance of the Indole (B1671886) Nucleus

Discovery and Early Research on Indole

The journey into the world of indole chemistry began in the 19th century with the investigation of the dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer achieved a significant breakthrough by reducing oxindole, a derivative of indigo, to indole using zinc dust. wikipedia.orgpcbiochemres.combhu.ac.in He later proposed the formula for indole in 1869. wikipedia.org The early research was heavily intertwined with the dye industry, as certain indole derivatives were important colorants. wikipedia.org However, the 1930s marked a pivotal shift in focus when it was discovered that the indole nucleus is a fundamental component of many vital alkaloids, including the essential amino acid tryptophan and plant hormones known as auxins. wikipedia.orgpcbiochemres.com This realization sparked intensified research into indole and its derivatives, a field that remains highly active today. wikipedia.org

Prevalence in Natural Products and Pharmaceuticals

The indole scaffold is a recurring motif in a multitude of natural products and synthetic drugs. researchgate.netresearchgate.netbohrium.com It forms the core of the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.orgnih.govresearchgate.net The indole ring is also a key structural feature in a wide range of alkaloids with diverse pharmacological activities. bohrium.commdpi.com In the realm of pharmaceuticals, numerous drugs incorporate the indole nucleus, demonstrating its therapeutic versatility. bohrium.combohrium.com Examples include the anti-inflammatory drug indomethacin, the antiarrhythmic agent ajmaline, and the antitumor drug vincristine. mdpi.comimpactfactor.org

Importance of Halogenated and Nitrated Indole Derivatives in Medicinal Chemistry

The strategic introduction of halogen atoms and nitro groups onto the indole scaffold is a common and effective strategy in medicinal chemistry to modulate the biological properties of the parent molecule. researchgate.netbohrium.comopenmedicinalchemistryjournal.com These substituents can influence a compound's reactivity, metabolic stability, and interactions with biological targets.

Role of Halogenation in Modulating Biological Activity

Halogenation, the process of introducing one or more halogen atoms, can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, and metabolism in the body. bohrium.com The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can influence a compound's binding affinity to specific receptors or enzymes. This can lead to enhanced or altered biological activity.

Impact of Nitro Groups on Reactivity and Biological Profile

The presence of a nitro group, a strong electron-withdrawing group, can profoundly influence the electronic properties of the indole ring. This can affect the molecule's reactivity and its ability to interact with biological targets. In some cases, the nitro group is crucial for a compound's biological activity, potentially by undergoing reduction to form reactive intermediates that can interact with cellular components. mdpi.com For instance, the presence of a nitro group has been shown to be important for the anti-inflammatory and plant growth inhibitory activities of certain indole derivatives. mdpi.comfrontiersin.org

Current Research Landscape for Indole-Based Scaffolds

The field of indole chemistry remains a vibrant and rapidly evolving area of research. wikipedia.orgresearchgate.netbohrium.com Scientists are continuously developing new synthetic methods to create novel indole derivatives with diverse functionalities. researchgate.netnih.gov Current research is heavily focused on exploring the therapeutic potential of indole-based compounds in a wide range of diseases, including cancer, infectious diseases, neurodegenerative disorders, and inflammation. bohrium.comresearchgate.netmdpi.comrsc.org The versatility of the indole scaffold allows for the design and synthesis of compounds that can target a multitude of biological pathways, making it a valuable tool in modern drug discovery. researchgate.netresearchgate.netresearchgate.net

Chemical Profile of 3-bromo-5-nitro-1H-indole

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 525593-33-3 sigmaaldrich.com |

| Molecular Formula | C8H5BrN2O2 sigmaaldrich.com |

| Molecular Weight | 241.04 g/mol sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com, Light Yellow Solid sigmaaldrich.com |

| Melting Point | 190-194 °C sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

| Storage Temperature | Room Temperature sigmaaldrich.com, 0-5°C sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods. A common approach involves the bromination of 3-nitroindole. Another reported method utilizes CFBSA (N-tert-butyl-N-fluorobenzenesulfonimide) and KBr to achieve a 93% yield. rsc.org A patent also describes a process for synthesizing 3-bromo-5-nitro-1H-indazole from 5-nitro-1H-indazole with a high yield. google.com

The chemical reactivity of this compound is influenced by the presence of both the bromine atom and the nitro group. The nitro group can be reduced to an amino group, and the bromine atom can undergo substitution reactions.

Spectroscopic Data

Spectroscopic techniques are crucial for confirming the structure of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum would show characteristic signals for the aromatic protons on the indole ring. rsc.org

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information about the carbon framework of the molecule. rsc.org

IR Spectroscopy : The infrared spectrum would exhibit strong stretching frequencies characteristic of the nitro group (typically between 1500–1350 cm⁻¹).

Research Applications and Biological Activity

This compound serves as a versatile building block in the synthesis of more complex indole derivatives. Research has indicated that this compound and its derivatives possess a range of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The bromine and nitro substituents are thought to play a significant role in these activities by influencing the molecule's electronic properties and its interactions with biological targets. For example, some substituted 5-nitroindole (B16589) derivatives have shown significant anti-proliferation effects against HeLa cells.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTWTOYAMQQAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655590 | |

| Record name | 3-Bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525593-33-3 | |

| Record name | 3-Bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Nitro 1h Indole and Its Derivatives

Multi-Step Synthesis from Precursors

Synthesis of Substituted Indole-2-Carboxylic Acid Derivatives (e.g., Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate)

The synthesis of ethyl this compound-2-carboxylate often commences with a multi-step sequence starting from appropriately substituted anilines. A common strategy involves the Japp-Klingemann condensation followed by a Fischer indole (B1671886) synthesis to construct the core indole ring system. nih.gov For instance, the synthesis can start from 5-nitro-1H-indole-2-carboxylic acid, which is first esterified to yield ethyl 5-nitro-1H-indole-2-carboxylate. nih.govrsc.org This intermediate is then subjected to bromination to introduce the bromine atom at the C3 position of the indole ring, affording the target compound, ethyl this compound-2-carboxylate. nih.gov

A detailed synthetic procedure involves dissolving 3-bromo-1H-indole-2-carboxylic acid in anhydrous ethanol, followed by the dropwise addition of concentrated sulfuric acid. The mixture is then heated, typically at 80°C, for a couple of hours. nih.gov After the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent like ethyl acetate (B1210297). nih.gov The combined organic layers are then dried and concentrated to yield the desired ester. nih.gov

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-1H-indole-2-carboxylic acid | Anhydrous ethanol, Concentrated sulfuric acid | 80°C, 2 hours | Ethyl 3-bromo-1H-indole-2-carboxylate | Not specified | nih.gov |

| Ethyl 5-nitro-1H-indole-2-carboxylate | Brominating agent | Not specified | Ethyl this compound-2-carboxylate | Not specified | nih.gov |

Derivatization of Indole-3-Carbaldehydes

Indole-3-carbaldehydes are key intermediates that can be derivatized to introduce further complexity into the indole scaffold. The formyl group is highly versatile and can participate in various transformations, including C-C and C-N bond formations. acs.org A common method for the preparation of indole-3-carbaldehydes is the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide (DMF). nih.govnih.gov For example, ethyl 5-nitro-1H-indole-2-carboxylate can be formylated at the C3 position using this method to produce ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate. nih.gov

The derivatization of the aldehyde functionality can be achieved through various condensation reactions. For instance, condensation with malonic acid in the presence of pyridine (B92270) and piperidine (B6355638) can yield a carboxylic acid derivative via a Doebner-Knoevenagel modification. nih.gov Furthermore, the formyl group can serve as a directing group for C-H activation processes, enabling further functionalization of the indole ring. acs.org

Advanced Synthetic Strategies

Modern synthetic chemistry offers a range of powerful tools for the functionalization of the this compound core. These advanced strategies enable the introduction of diverse substituents with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Functionalization (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are invaluable for forming carbon-carbon bonds. mdpi.comcore.ac.uk The bromine atom at the C3 position of this compound makes it an ideal substrate for such reactions. researchgate.net In a typical Suzuki-Miyaura coupling, the bromoindole is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. rsc.org

For example, the Suzuki-Miyaura coupling of 7-bromo-4-sulfonamido-1H-indazoles with various aryl and heteroaryl boronic acids has been successfully demonstrated. rsc.org The reaction conditions are optimized by screening different catalysts, bases, and solvent systems. A common catalytic system involves Pd(PPh₃)₄ with a base like cesium carbonate in a solvent mixture such as dioxane/ethanol/water. rsc.org These reactions can be carried out under conventional heating or microwave irradiation to afford the coupled products in good yields. rsc.org This methodology has been used to synthesize a variety of 5,7-diarylindoles, highlighting its versatility. rsc.org The reaction is compatible with various functional groups on both the indole and the boronic acid partner. nih.gov

| Bromoindole Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140°C, 2h (MW) or 4h (sealed tube) | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 70% | rsc.org |

| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Not specified | Water | Not specified | 5,7-diphenylindole | 83% | rsc.org |

Green Chemistry Approaches and Solvent-Free Conditions

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. smolecule.com For the synthesis of indole derivatives, this has led to the exploration of water-based and solvent-free reaction conditions. rsc.orgsmolecule.com

Water has been shown to be an effective reaction medium for Suzuki-Miyaura couplings of bromoindoles, eliminating the need for organic solvents. rsc.orgsmolecule.com These "on water" reactions can provide excellent yields and simplify product purification. smolecule.com Additionally, solvent-free synthetic procedures have been developed, further minimizing the environmental impact. smolecule.comresearchgate.net These methods often involve catalyst-free and redox-neutral conditions, offering simple operational procedures and good substrate compatibility. rsc.org For instance, a one-pot green synthesis of 3-amino-1-(5-nitro-1H-indol-2-yl) derivatives has been reported, highlighting the potential of these approaches. researchgate.net

Purification and Isolation Techniques

The purification and isolation of this compound and its derivatives are crucial steps to obtain materials of high purity. Common techniques employed include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying crystalline solids. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is often determined empirically. For indole derivatives, mixtures like methanol/dichloromethane are sometimes used.

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. mdpi.com For indole derivatives, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like ethyl acetate and hexane. researchgate.net By gradually increasing the polarity of the eluent, compounds with different polarities can be separated. Thin-layer chromatography (TLC) is often used to monitor the separation process. nih.govorgsyn.org

In some cases, purification can be achieved by simple precipitation and filtration. For example, after a reaction, the product might precipitate out of the solution upon cooling or addition of a non-solvent, allowing for its isolation by filtration. nih.gov For industrial-scale production, these purification steps are often integrated into automated systems to enhance efficiency.

Reactivity and Reaction Mechanisms of 3 Bromo 5 Nitro 1h Indole

Reactivity of the Bromine Atom

The bromine atom at the 3-position of the indole (B1671886) ring is a key functional group that enables various synthetic modifications. Its reactivity is influenced by the electron-deficient nature of the indole C3 position, which is further enhanced by the attached nitro group.

The bromine atom on the 3-bromo-5-nitro-1H-indole scaffold is susceptible to replacement by various nucleophiles. This type of reaction, known as nucleophilic substitution, allows for the introduction of diverse functional groups onto the indole core. The electron-withdrawing nitro group at the 5-position makes the indole ring more electron-poor, which can influence the reactivity at the C3 position. For related bromo-nitro-indole derivatives, the bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate reaction conditions, leading to a variety of substituted indoles. smolecule.com For instance, in the synthesis of novel c-Myc G-quadruplex binders, 5-nitro-1H-indole undergoes nucleophilic substitution reactions where intermediates are generated via reaction with agents like 1,3-dibromopropane. d-nb.info While direct SN2 reactions on the nitrogen of an indole nucleus have been proposed, substitution at the C3-bromo position is a more common pathway for functionalization. clockss.org

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Bromo-nitro-indole derivative | Amines, Thiols | 3-Amino/Thio-substituted indoles | smolecule.com |

| 5-Nitro-1H-indole | 1,3-Dibromopropane | Dimeric indole structures | d-nb.info |

| 5-Bromo-1,2,3-triazine | Phenols | 5-Aryloxy-1,2,3-triazines | acs.org |

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These methods are powerful tools for synthesizing complex, functionalized indole derivatives.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. aablocks.comnih.gov This reaction has been successfully applied to various bromo-indazoles and other bromo-anilines, demonstrating its robustness even with potentially inhibiting functional groups like free amines or nitro groups. nih.govrsc.org For example, the Suzuki-Miyaura coupling of 7-bromo-1H-indazoles with a range of aryl and heteroaryl boronic acids proceeds in good yields, unaffected by the electronic properties of the substituents. rsc.org Similarly, efficient coupling has been achieved with 5,7-dibromoindoles in water, highlighting the method's applicability and green potential. rsc.org Given these precedents, this compound is expected to readily participate in Suzuki-Miyaura couplings with various boronic acids to yield 3-aryl-5-nitro-1H-indoles.

The Stille coupling reaction involves the reaction of an organohalide with an organotin compound, also catalyzed by palladium. mdpi.com This reaction is known for its tolerance of a wide array of functional groups. Stille couplings have been used to create polyheteroaryl systems, for instance, by coupling 3,5-dibromo-1-methyl-1H-1,2,4-triazole with organotin derivatives under microwave irradiation. mdpi.com Although tin compounds have toxicity concerns, the Stille reaction remains a valuable synthetic tool. ambeed.com It is a viable method for the arylation of the 3-position of this compound.

| Reaction | Catalyst/Base System | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Cs₂CO₃ | Dioxane/EtOH/H₂O | Effective for C7-arylation of bromo-indazoles. | rsc.org |

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Water | Green synthesis of 5,7-diarylindoles. | rsc.org |

| Stille | PdCl₂(PPh₃)₂ / LiCl or CuI | DMF | Microwave-assisted synthesis of polyheteroaryl systems. | mdpi.com |

Elimination reactions involving the C3-bromo group are less commonly reported for this specific substrate compared to substitution and coupling. Such reactions would typically involve the removal of the bromine atom along with a hydrogen atom from an adjacent position to form a double bond. In some contexts, such as the reaction of aza-Michael adducts formed from halonitroacrylates, dehydrohalogenation (an elimination reaction) can occur. researchgate.net However, for the stable aromatic system of this compound, conditions would need to be sufficiently harsh to induce elimination, which could potentially lead to undesired side reactions or polymerization.

Reactivity of the Nitro Group

The nitro group at the C5 position is a strong electron-withdrawing group that significantly influences the electronic properties of the indole ring and serves as a functional handle for further transformations, most notably reduction.

The most common reaction of the nitro group on an aromatic ring is its reduction to an amino group. This transformation is crucial for synthesizing aminoindoles, which are valuable precursors for pharmaceuticals and other biologically active molecules. d-nb.info A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. organic-chemistry.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) is a highly effective method. d-nb.info

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid or with ammonium (B1175870) chloride are classic and reliable methods. acs.org

Transfer Hydrogenation: Using a hydrogen donor like formic acid in the presence of a catalyst. organic-chemistry.org

Sodium Borohydride (B1222165) Systems: The combination of sodium borohydride (NaBH₄) with a catalyst like iron(II) chloride (FeCl₂) has been shown to selectively reduce nitro groups in the presence of other reducible functionalities like esters. d-nb.info

For this compound, the reduction of the nitro group would yield 5-amino-3-bromo-1H-indole, a versatile intermediate for further synthetic elaboration.

| Reagent System | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol solvent, room temp. | Highly efficient, may reduce other groups. | d-nb.info |

| Fe / NH₄Cl | Methanol/THF/Water, 60 °C | Good for substrates with sensitive groups. | acs.org |

| SnCl₂ | Acidic medium (e.g., HCl) | Classic, effective method. | smolecule.com |

| NaBH₄ / FeCl₂ | Methanol/DCM, room temp. | High chemoselectivity, tolerates ester groups. | d-nb.info |

The nitro group is a powerful deactivating, meta-directing group in typical electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance and inductive effects. In the indole ring system, which is inherently electron-rich (π-excessive), the presence of a nitro group significantly reduces the electron density of the entire molecule. uou.ac.in This deactivation makes electrophilic substitution on the indole ring more difficult. bhu.ac.in

The electron-withdrawing nature of the nitro group enhances the electrophilicity of the indole ring, which can be exploited in certain reactions. For example, it can stabilize intermediates in cross-coupling reactions and improve the efficiency of nucleophilic substitution reactions. researchgate.net The reduced electron density also impacts the aromaticity of the system. While the indole core remains aromatic, the nitro group's influence can be observed in spectroscopic properties and can affect the HOMO-LUMO gap of the molecule. mdpi.comacs.org Calculations on related nitro-substituted aromatic systems show that the nitro group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which is consistent with its electron-accepting properties. mdpi.com This electronic perturbation is fundamental to the reactivity profile of this compound.

Reactivity of the Indole Nitrogen (1H-Indole)

The nitrogen atom in the indole ring plays a crucial role in its reactivity, participating in both alkylation/acylation reactions and acid-base equilibria.

N-Alkylation and N-Acylation

The deprotonated indole nitrogen is a potent nucleophile. N-alkylation and N-acylation are standard transformations for indole and its derivatives. Generally, these reactions proceed by first deprotonating the N-H group with a strong base, followed by reaction with an alkyl or acyl halide.

General Reaction Scheme for N-Alkylation and N-Acylation of Indoles:

For this compound, N-alkylation would be expected to proceed under classical conditions, such as using sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). bhu.ac.ingoogle.com Similarly, N-acylation can be achieved using an acyl chloride (e.g., acetyl chloride) or anhydride (B1165640) under basic conditions. beilstein-journals.org A study on the N-acylation of various indoles using thioesters as the acyl source in the presence of cesium carbonate (Cs₂CO₃) also provides a viable, milder alternative. beilstein-journals.org

While no specific examples for this compound are documented, the synthesis of N-Boc-3-bromo-6-nitroindole has been reported, which involves the protection of the indole nitrogen with a di-tert-butyl dicarbonate (B1257347) (Boc₂O), a form of N-acylation. This supports the feasibility of N-acylation on a similar bromo-nitro-indole scaffold. Furthermore, a patent describes the N-methylation of 5-bromoindole (B119039) using dimethyl carbonate (DMC) and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO), achieving a 99% yield. google.com This demonstrates that the bromo-substituent does not impede N-alkylation. The presence of the additional electron-withdrawing nitro group in this compound is expected to increase the acidity of the N-H proton, potentially facilitating the deprotonation step.

Table 3.3.1: Predicted Conditions for N-Alkylation and N-Acylation of this compound

| Reaction | Reagents | Base | Solvent | Expected Outcome |

| N-Alkylation | Alkyl Halide (R-X) | Sodium Hydride (NaH) | DMF or THF | N-Alkyl-3-bromo-5-nitro-1H-indole |

| N-Acylation | Acyl Chloride (RCOCl) | Sodium Hydride (NaH) or Amine Base | Dichloromethane or THF | N-Acyl-3-bromo-5-nitro-1H-indole |

| N-Acylation | Thioester (RCOS-Alkyl) | Cesium Carbonate (Cs₂CO₃) | Xylene | N-Acyl-3-bromo-5-nitro-1H-indole |

Influence of Substituents on Protonation/Deprotonation

The acidity and basicity of the indole ring are significantly modulated by its substituents. The indole N-H is weakly acidic, with a pKa of about 17 in water and 21 in DMSO. bhu.ac.in The presence of electron-withdrawing groups, such as the bromo and nitro groups in this compound, is known to increase the acidity of the N-H proton through inductive and resonance effects. libretexts.orgresearchgate.net This makes the proton easier to remove with a base.

Conversely, indole is a very weak base, with the pKa of its conjugate acid being approximately -3.6. bhu.ac.in Protonation typically occurs at the C3 position to form a thermodynamically stable 3H-indolium cation, which preserves the aromaticity of the benzene (B151609) ring. bhu.ac.inacs.org The electron-withdrawing nature of the bromo and nitro groups in this compound would further decrease the electron density of the pyrrole (B145914) ring, making the compound even less basic than unsubstituted indole. The C3 position is already substituted with a bromine atom, which would disfavor protonation at this site. Therefore, protonation, if it were to occur under strongly acidic conditions, would likely be directed to another position, though this would be a highly unfavorable process.

Table 3.3.2: Predicted Acid-Base Properties of this compound Compared to Indole

| Compound | Predicted N-H Acidity | Predicted Basicity |

| Indole | Weakly acidic (pKa ≈ 17) | Very weakly basic (pKa of conj. acid ≈ -3.6) |

| This compound | More acidic than indole | Less basic than indole |

Cycloaddition Reactions involving Indole Derivatives

The C2=C3 double bond of the indole ring can participate in cycloaddition reactions, although it is less reactive than in simpler alkenes due to the aromaticity of the system. The reactivity in such reactions is highly dependent on the substituents. The presence of a strong electron-withdrawing group like the nitro group at the 5-position, conjugated with the C2=C3 bond through the indole framework, is expected to make this double bond electron-deficient. This would enhance its reactivity as a dipolarophile in 1,3-dipolar cycloadditions and as a dienophile in Diels-Alder reactions with electron-rich dienes.

While no specific cycloaddition reactions involving this compound have been reported, the reactivity of related nitroindoles is documented. For instance, (E)-5-bromo-3-(2-nitrovinyl)-1H-indole, which contains an electron-deficient alkene, is known to be reactive in Michael additions, a reaction class related to cycloadditions. Furthermore, 1,3-dipolar cycloadditions of isatin-derived azomethine ylides with various (E)-1-methyl-3-(2-nitrovinyl)-1H-indoles have been successfully employed to synthesize complex spirooxindoles. These examples strongly suggest that the electron-deficient nature of the C2=C3 bond in this compound would make it a suitable substrate for cycloaddition reactions with appropriate electron-rich partners.

Oxidation and Reduction Potentials

The electrochemical properties of an indole are heavily influenced by its substituents. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, such as bromo and nitro, increase the oxidation potential, making oxidation more difficult.

For this compound, the presence of two strong electron-withdrawing groups would significantly raise its oxidation potential compared to unsubstituted indole.

Regarding reduction, the nitro group is a readily reducible functional group. The reduction of nitroaromatic compounds is a well-established process in electrochemistry and synthetic chemistry. The reduction of the nitro group in 6-bromo-5-nitro-1H-indole-2,3-dione to an amino group is a known reaction. It is highly probable that the 5-nitro group of this compound would be the primary site of reduction under electrochemical or chemical reducing conditions. A study on the electrochemical properties of substituted 5- and 6-nitroindazoles (a related heterocyclic system) confirmed that the nitro group undergoes reduction. researchgate.net While precise potential values for this compound are not available, it is expected to have a reduction potential characteristic of a nitroaromatic compound, which would be significantly influenced by the electronic environment of the indole ring.

Spectroscopic and Theoretical Characterization of 3 Bromo 5 Nitro 1h Indole

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by analyzing the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

A detailed FTIR spectrum of 3-bromo-5-nitro-1H-indole would be expected to show characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrations would include:

N-H stretch: Typically observed in the region of 3300-3500 cm⁻¹ for the indole (B1671886) amine.

Aromatic C-H stretch: Expected in the 3000-3100 cm⁻¹ range.

Asymmetric and Symmetric NO₂ stretch: Strong absorptions characteristic of the nitro group, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C aromatic ring stretches: Occurring in the 1450-1600 cm⁻¹ region.

C-N stretch: Usually found in the 1200-1350 cm⁻¹ range.

C-Br stretch: Expected at lower frequencies, typically in the 500-650 cm⁻¹ region.

Despite the theoretical predictability of these vibrational modes, a thorough search of scientific literature did not yield any published experimental FTIR data for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds. A Raman spectrum of this compound would be expected to show signals for the symmetric vibrations of the nitro group and the vibrations of the aromatic rings. However, no experimental Raman spectroscopic data for this specific compound has been found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

The ¹H NMR (proton NMR) spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the indole ring. The electron-withdrawing nitro group at the 5-position and the bromine atom at the 3-position would significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values). A broad singlet for the N-H proton would also be anticipated.

A detailed analysis of scientific databases and literature did not yield specific, experimentally determined ¹H NMR data for this compound.

¹³C NMR Spectroscopy

As with other spectroscopic data, no experimentally-derived ¹³C NMR data for this compound could be located in the public domain.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei and provide a more detailed structural elucidation. These techniques would be invaluable in definitively assigning the proton and carbon signals for this compound. At present, no studies employing 2D NMR techniques for the characterization of this compound have been published.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides essential information regarding its molecular weight and fragmentation patterns. The molecular formula of the compound is C₈H₅BrN₂O₂, with a monoisotopic mass of approximately 239.953 Da. uni.lu High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Analysis of related nitroindole compounds suggests common fragmentation pathways that are likely applicable to this compound. A primary fragmentation event often involves the loss of the nitro group (NO₂) or nitric oxide (NO). nih.govtsijournals.com For instance, in the mass spectrum of 3-nitroindole, prominent peaks corresponding to the loss of NO and NO₂ are observed. nih.gov This indicates that under ionization, the molecular ion of this compound would likely generate fragment ions corresponding to [M-NO]⁺ and [M-NO₂]⁺.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule. These theoretical values are instrumental in ion mobility-mass spectrometry studies for structural confirmation. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts Data predicted using computational methods. uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 240.96073 |

| [M+Na]⁺ | 262.94267 |

| [M-H]⁻ | 238.94617 |

| [M+K]⁺ | 278.91661 |

| [M]⁺ | 239.95290 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

For example, 5-nitroindole (B16589) exhibits an absorption maximum at 322 nm. nih.gov The introduction of a bromine atom at the 3-position of the indole ring is expected to influence the electronic transitions. As an electron-withdrawing group, the bromine atom, in conjunction with the nitro group at the 5-position, would likely cause a shift in the absorption maximum (λₘₐₓ). This shift, known as a bathochromic (red) or hypsochromic (blue) shift, depends on the interplay of electronic effects on the indole chromophore. The spectrum is anticipated to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system.

X-ray Crystallography and Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not detailed in the provided search results, analysis of numerous bromo-substituted indole derivatives allows for a reliable prediction of its key structural features. nih.goviucr.org

The core indole ring system is inherently planar, or very nearly so. nih.gov The bond lengths and angles would be expected to conform to standard values for substituted indoles, with minor distortions caused by the steric and electronic effects of the bromo and nitro substituents. For instance, fusion of the five-membered pyrrole (B145914) ring with the six-membered benzene (B151609) ring can cause slight angular distortion. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline this compound would be governed by a variety of non-covalent interactions. Studies on analogous bromo-indole structures reveal that crystal packing is often stabilized by a combination of hydrogen bonds and π-π stacking. nih.goviucr.orgresearchgate.net

π-π Stacking: A salient feature in the packing of indole derivatives is the stacking of the aromatic indole moieties. nih.gov These can manifest as slipped π-π interactions, where the rings are offset, which helps to stabilize the crystal lattice. nih.gov

Halogen-related Interactions: The bromine atom can participate in specific interactions, such as C-Br···π bonds, where the bromine atom interacts with the π-system of a neighboring indole ring. iucr.org

The interplay of these forces dictates the formation of complex three-dimensional networks, influencing the material's physical properties. nih.gov

Conformational Analysis

The indole ring system is a rigid, bicyclic structure, so its core conformation is fixed. Conformational analysis for this compound primarily concerns the orientation of the substituent groups, particularly the nitro group at the C5 position. The degree of rotation of the nitro group relative to the plane of the indole ring is a key conformational parameter. Computational studies on related nitro-aromatic compounds are often employed to determine the most stable conformation, which is typically a low-energy state where the nitro group is nearly coplanar with the aromatic ring to maximize conjugation, balanced against steric hindrance. mdpi.comresearchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational methods serve as powerful tools to complement experimental data, providing insights into the geometric, electronic, and energetic properties of molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the properties of molecules like this compound. researchgate.netresearchgate.net By employing a suitable functional (such as B3LYP) and basis set (e.g., 6-311++G(d,p)), various molecular properties can be accurately predicted. researchgate.net

Key applications of DFT for this compound would include:

Geometry Optimization: Calculating the lowest energy structure by determining the precise bond lengths, bond angles, and dihedral angles. This allows for a comparison between theoretical and experimental (X-ray) structures. researchgate.net

Vibrational Analysis: Predicting the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure and assign spectral bands to specific molecular motions. researchgate.net

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and electronic excitation properties of the molecule. researchgate.net

Thermodynamic Parameters: Calculating properties such as enthalpy, entropy, and Gibbs free energy, which are fundamental to understanding the compound's stability and reactivity. mdpi.com

Table 2: Representative Parameters Obtainable from DFT Calculations for this compound

| Parameter | Description |

| Optimized Geometry | Predicted bond lengths (Å) and angles (°) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (eV) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (eV) |

| Dipole Moment | Measure of the molecule's overall polarity (Debye) |

| Vibrational Frequencies | Predicted IR/Raman active modes (cm⁻¹) |

Molecular Geometry Optimization

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule. This is achieved by calculating the potential energy of the molecule for various atomic coordinates and finding the geometry that corresponds to the minimum energy. For a molecule like this compound, this analysis would typically be performed using Density Functional Theory (DFT). The resulting optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles between the constituent atoms. This data is crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths, Bond Angles, and Dihedral Angles) of this compound. (Note: This table is a placeholder to illustrate the format, as specific data is not available in the searched literature.)

| Parameter | Bond | Value (Å or °) |

|---|---|---|

| Bond Length | C-Br | Data not available |

| N-O (nitro) | Data not available | |

| Bond Angle | C-C-N | Data not available |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, this analysis would reveal how the bromo and nitro substituents influence the electronic properties and reactivity of the indole ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound. (Note: This table is a placeholder as specific data is not available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Global Reactivity Parameters and Chemical Descriptors

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, chemical softness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's stability and reactivity, offering insights into its potential interactions with other chemical species.

Table 3: Hypothetical Global Reactivity Parameters of this compound. (Note: This table is a placeholder as specific data is not available.)

| Parameter | Value |

|---|---|

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and unfilled orbitals. For this compound, NBO analysis would elucidate the nature of the intramolecular interactions, such as the influence of the electron-withdrawing nitro group and the halogen atom on the indole ring's electron distribution.

Table 4: Hypothetical NBO Analysis Results for this compound. (Note: This table is a placeholder as specific data is not available.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe a material's ability to alter the properties of light passing through it. These properties are of interest for applications in optoelectronics and photonics. Computational methods can predict the NLO behavior of a molecule by calculating its dipole moment, polarizability, and first-order hyperpolarizability. For this compound, the presence of electron-donating and electron-withdrawing groups suggests the potential for significant NLO properties, which would be quantified by these calculations.

Table 5: Hypothetical Non-Linear Optical Properties of this compound. (Note: This table is a placeholder as specific data is not available.)

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

Thermodynamic Properties

Theoretical calculations can also be used to predict the thermodynamic properties of a molecule at different temperatures. These properties include heat capacity, entropy, and enthalpy. Such data is valuable for understanding the molecule's stability and behavior under various thermal conditions and for predicting the feasibility of chemical reactions.

Table 6: Hypothetical Thermodynamic Properties of this compound at Standard Conditions. (Note: This table is a placeholder as specific data is not available.)

| Property | Value |

|---|---|

| Heat Capacity (Cp) | Data not available |

| Entropy (S) | Data not available |

Insufficient Data to Generate a Focused Article on the Biological and Pharmacological Research Applications of this compound

Following a comprehensive series of targeted searches for the chemical compound "this compound," it has been determined that there is a significant lack of specific scientific literature pertaining to its biological and pharmacological research applications as outlined in the user's request. While broader searches on related compounds such as bromo-indoles and nitro-indole derivatives yield some general information on anticancer and antimicrobial activities, this information is not directly applicable to the specific compound .

The performed searches for "this compound" did not yield any specific data regarding its:

Anticancer Activity: No research papers were found that detailed the mechanisms of action, such as DNA topoisomerase inhibition, histone deacetylase (HDAC) inhibition, tubulin polymerization disruption, apoptosis induction, or autophagy modulation. Furthermore, there was no information on its efficacy against drug-resistant cancer cells, no structure-activity relationship (SAR) studies on its substituted derivatives, and no in vitro cytotoxicity data for HeLa, A549, MCF-7, or K562 cell lines.

Antimicrobial Activity: There is a similar absence of specific data on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria. The available literature discusses the antimicrobial properties of other indole derivatives, which cannot be accurately extrapolated to the subject compound.

Due to the strict constraints of the request to focus solely on "this compound" and the lack of available research data on this specific molecule, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article would require speculation and the inclusion of information on related but distinct compounds, which would violate the core instructions of the user.

Therefore, this article cannot be generated at this time. Further experimental research on the biological and pharmacological properties of this compound is required before a comprehensive and accurate scientific article can be written.

Biological and Pharmacological Research Applications

Antimicrobial Activity

Antifungal Activity

While indole (B1671886) derivatives are generally investigated for antifungal properties, no specific studies detailing the antifungal activity of 3-bromo-5-nitro-1H-indole could be identified. Research on other substituted indoles and nitroaromatic compounds suggests that such structures can exhibit fungitoxicity, but direct evidence for this specific compound is lacking. nih.govnih.govnih.gov

Antiviral Activity (e.g., HIV-1, Influenza A3, Respiratory Syncytial Virus, Dengue virus, Hepatitis C virus)

The antiviral potential of the indole scaffold is well-documented, with various derivatives showing activity against a range of viruses. nih.govnih.govnih.govfrontiersin.org Studies on 5-nitro-2-indolinone derivatives have shown some weak activity against certain viruses like the yellow fever virus. researchgate.net However, specific antiviral screening data for this compound against HIV-1, Influenza A3, Respiratory Syncytial Virus, Dengue virus, or Hepatitis C virus is not present in the available literature.

Anti-inflammatory Activity

Indole derivatives have been explored as anti-inflammatory agents. researchgate.netnih.gov Research on brominated indoles, for example, has shown that they can inhibit inflammatory markers. nih.govmdpi.com

The modulation of inflammatory pathways like NF-κB and COX-2 is a known mechanism for many anti-inflammatory compounds. Some indole derivatives have been shown to inhibit NF-κB activation and COX-2 enzymes. nih.govresearchgate.netnih.govnih.gov For instance, 3-(2-bromoethyl)-indole has been identified as an inhibitor of NF-κB signaling. nih.gov Studies on other brominated indoles have also demonstrated a reduction in NF-κB translocation. nih.gov Despite this, there is no specific research available that investigates the effect of this compound on these particular inflammatory pathways.

Other Therapeutic Applications

The potential for indole compounds in developing new antidiabetic agents is an active area of research. researchgate.netnih.gov Various derivatives have been synthesized and tested for their ability to modulate targets relevant to diabetes. nih.govrsc.org However, no studies were found that specifically assess the antidiabetic activity of this compound.

Indole-based compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.govmdpi.com Their structural versatility allows for interaction with various targets associated with the disease. nih.gov Nevertheless, research specifically linking this compound to the management of Alzheimer's or other neurodegenerative conditions has not been identified.

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. nih.gov Indole derivatives have been a focal point in this research. While direct studies on the antimalarial activity of this compound are not extensively documented, the broader class of indole-based compounds has shown promise. For instance, structure-activity relationship (SAR) studies on spiroazepineindoles have indicated that chloro and bromo substitutions at the 5'-position of the indole ring are well-tolerated and can contribute to the antimalarial activity. nih.gov

Nitroaromatic compounds are also known for their antiplasmodial effects, which are often linked to their reduction potential and ability to induce oxidative stress in the parasite. nih.govresearchgate.net The mechanism of action for some nitroaromatic compounds involves the inhibition of key parasitic enzymes like glutathione (B108866) reductase, which is crucial for the parasite's antioxidant defense system. nih.govresearchgate.net Given these findings, the "this compound" scaffold, possessing both a halogen and a nitro group on the indole ring, represents a structure of interest for future antimalarial drug design and investigation.

Antitubercular Activity

The nitro group is a key feature in some antitubercular drugs, where it is often bioactivated by mycobacterial enzymes to produce reactive nitrogen species that are toxic to the bacteria. encyclopedia.pub For instance, 5-nitrofuran-based compounds have shown promising antitubercular activity. nih.gov Therefore, the combination of an indole nucleus with a nitro substituent, as seen in this compound, suggests that its derivatives could be promising candidates for the development of new antitubercular drugs.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and safety profiles. Indole derivatives have been a subject of interest in the search for new antiepileptic agents. pharmacophorejournal.comomicsonline.org Studies on various substituted indole derivatives have shown encouraging anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.com For example, certain indole derivatives incorporating oxazolone (B7731731) or imidazolone (B8795221) moieties have demonstrated notable activity in these models. pharmacophorejournal.com

Furthermore, the hybridization of indole with other heterocyclic systems, such as pyrazole, has yielded compounds with significant anticonvulsant properties. nih.gov While there is no direct evidence for the anticonvulsant activity of this compound, the established anticonvulsant potential of the broader indole class suggests that derivatives of this compound may warrant investigation.

Antihypertensive Activity

Indole and its derivatives have been investigated for their potential to treat hypertension. nih.gov The indole scaffold is present in some compounds with demonstrated antihypertensive effects. For instance, a series of phenoxypropanolamines containing a substituted 3-indolyl-tert-butyl moiety have been tested for their antihypertensive activity in spontaneously hypertensive rats. nih.gov Additionally, certain N-acetamido substituted indole derivatives have shown a significant reduction in arterial pressure in preclinical models. nih.gov Although no specific antihypertensive studies on this compound were found, the consistent antihypertensive activity observed in various other indole derivatives makes this a potential area for future research.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. semanticscholar.org Indole derivatives are recognized for their antioxidant properties, largely attributed to the indole nucleus's ability to act as a free radical scavenger. semanticscholar.orgunica.it The indole ring can donate a hydrogen atom from the N-H group, and the resulting radical is stabilized by resonance. nih.gov

Various synthetic indole derivatives have been shown to possess potent antioxidant activity in different in vitro assays. nih.gov While specific data on the antioxidant potential of this compound is not available, the inherent antioxidant capacity of the indole scaffold suggests that its derivatives could exhibit similar properties. mtu.edu The presence of a nitro group, which is an electron-withdrawing group, might modulate this activity, and further investigation is needed to ascertain its specific effects.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for the development of new therapeutic agents. For indole derivatives, the mechanism often depends on the specific substitutions on the indole ring and the biological target being investigated.

Molecular Docking and Computational Target Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method is instrumental in rational drug design and in predicting potential biological targets. In the context of antitubercular research, docking studies of N-alkylated indole derivatives have identified the enoyl-acyl carrier protein reductase (InhA) as a potential molecular target. proquest.com InhA is a crucial enzyme involved in the synthesis of the mycobacterial cell wall. proquest.com Similarly, for antimalarial indole derivatives, computational studies can help in understanding their interaction with parasitic proteins. mdpi.com

While specific molecular docking studies for this compound were not found in the reviewed literature, the general approach for related indole derivatives involves docking them into the active sites of known drug targets. For example, in antitubercular studies, indole derivatives have been docked against various mycobacterial enzymes to predict their binding modes and affinities. researchgate.netmdpi.comnih.gov These computational predictions can then guide the synthesis and biological evaluation of new, more potent compounds.

Ligand-Receptor Interactions

A key area of research for substituted 5-nitroindoles is their interaction with non-canonical DNA structures known as G-quadruplexes (G4). nih.govnih.gov Specifically, derivatives based on the 5-nitroindole (B16589) scaffold have been synthesized and shown to bind to the G-quadruplex located in the promoter region of the c-Myc oncogene. nih.govnih.gov Nuclear Magnetic Resonance (NMR) studies have revealed that some of these compounds interact with the terminal G-quartets of the G-quadruplex, with a binding stoichiometry of 2:1 (ligand:DNA). nih.govnih.gov This interaction is crucial as it stabilizes the G4 structure, which in turn can downregulate the expression of the c-Myc gene, a factor overexpressed in many cancers. researchgate.net The 5-nitroindole moiety acts as a universal base, stabilizing duplexes primarily through base-stacking interactions rather than hydrogen bonding. biosearchtech.comgenelink.com This stacking ability provides good overlap with adjacent bases within the DNA structure. biosearchtech.com

In the context of protein receptors, the indole moiety typically penetrates deep into the receptor's hydrophobic cavity. nih.gov The NH group of the indole can act as a hydrogen bond donor, forming interactions with amino acid residues like serine or threonine in the receptor's binding site. nih.gov The introduction of a nitro group, a strong electron-withdrawing group, alters the electron density of the indole ring, which can influence these interactions. Furthermore, halogen atoms like bromine can form halogen bonds with receptor atoms, providing an additional anchoring point. nih.gov For instance, in studies of indole derivatives with serotonin (B10506) receptors (5-HT1A and 5-HT2A), the core interaction involves an electrostatic bond between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. The indole moiety itself engages in hydrophobic interactions, and substituents can form additional hydrogen or halogen bonds. nih.gov

Drug Discovery and Development Potential

The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and approved drugs, and its ability to serve as a template for designing new therapeutic agents. rjptonline.org Its versatile structure allows for modifications that can tune its pharmacological activity across a wide range of biological targets. chemijournal.comresearchgate.net The compound this compound represents a starting point for developing more complex molecules with specific therapeutic applications, particularly in oncology.

The pharmacological versatility of the indole core is rooted in its chemical reactivity and the ability to introduce various substituents at different positions on the bicyclic ring. rjptonline.orgresearchgate.net The introduction of a bromine atom at the C3 position and a nitro group at the C5 position, as in this compound, dramatically influences the molecule's electronic properties and potential biological activity.

The nitro group at C5 is a potent electron-withdrawing group, which significantly modifies the electron density of the indole system. This electronic perturbation can alter the molecule's binding affinity for specific biological targets. The bromine atom at C3 serves as a valuable synthetic "handle." It can be readily used in various cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the attachment of diverse chemical fragments to build more complex molecular architectures. This strategy is central to lead optimization in drug discovery, where chemists systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The regioselective synthesis of 3-nitroindoles is an important area of research, as these compounds are key intermediates for creating molecules with biological activity. nih.gov

A crucial aspect of modern drug development is the creation of novel derivatives that not only show high efficacy against a disease target but also exhibit minimal toxicity to healthy cells. researchgate.net Starting with a core structure like 5-nitroindole, researchers can synthesize a series of related compounds to investigate structure-activity relationships (SAR). nih.govnih.gov

For example, a study focused on developing anticancer agents targeting the c-Myc G-quadruplex synthesized a series of molecules based on a pyrrolidine-substituted 5-nitroindole scaffold. nih.govnih.gov This systematic approach allowed for the modulation of flexible elements while preserving the core scaffold responsible for G4 binding. nih.gov By evaluating the biological activity of each derivative, researchers could identify which modifications led to improved performance. Several of the synthesized 5-nitroindole derivatives demonstrated potent anti-proliferative effects against human cancer cell lines (HeLa), with some compounds showing IC₅₀ values in the low micromolar range. nih.gov This process of generating and testing derivatives is fundamental to identifying candidates with an optimal balance of efficacy and reduced toxicity for further development. researchgate.net

| Compound | Description | IC₅₀ Value (μM) against HeLa cells | Reference |

|---|---|---|---|

| Compound 5 | Pyrrolidine-substituted 5-nitroindole derivative | 5.08 ± 0.91 | nih.gov |

| Compound 7 | Pyrrolidine-substituted 5-nitroindole derivative | 5.89 ± 0.73 | nih.gov |

Drug resistance is a major obstacle in the effective treatment of diseases like cancer. nih.gov A key strategy to overcome resistance is to develop agents that act on novel biological targets or through mechanisms that are different from those of existing drugs. Indole derivatives offer a promising avenue for this endeavor.

Targeting G-quadruplex DNA structures, as demonstrated by 5-nitroindole derivatives, is one such strategy. nih.govresearchgate.net The c-Myc oncogene, whose transcription can be inhibited by G4 stabilization, is overexpressed in up to 80% of solid tumors. researchgate.net By targeting the G4 structure in the c-Myc promoter, these compounds can inhibit cancer cell proliferation through a mechanism distinct from many conventional chemotherapeutics that target DNA replication or cell division more broadly. nih.gov This alternative mechanism of action could be effective in tumors that have developed resistance to traditional therapies. The development of indole-based compounds that can modulate multidrug resistance, for instance by inhibiting efflux pumps, is another active area of research. nih.gov

The journey of a new chemical entity from the laboratory to a potential medicine involves rigorous preclinical and clinical evaluation. Preclinical studies are essential for assessing the safety and efficacy of a drug candidate before it is tested in humans. ppd.com These studies involve a combination of in vitro (laboratory-based cell studies), in vivo (animal models), and in silico (computer modeling) experiments. ppd.com

Indole derivatives, including those based on the this compound scaffold, must undergo this process. The in vitro evaluation of substituted 5-nitroindoles against HeLa cancer cells, where their anti-proliferative activity and ability to induce cell-cycle arrest were measured, is a typical example of an early preclinical assessment. nih.gov Such studies help to identify the most promising lead compounds for further development. ppd.com Successful lead candidates then progress to more comprehensive preclinical testing, which includes pharmacokinetic studies (how the drug is absorbed, distributed, metabolized, and excreted), metabolism analysis, and toxicology studies in animal models to establish a safety profile before an Investigational New Drug (IND) application can be filed to begin clinical trials in humans. ppd.com

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes

While established methods for the synthesis of 3-bromo-5-nitro-1H-indole exist, future research is likely to focus on the development of more efficient, cost-effective, and environmentally benign synthetic strategies. nih.gov The principles of green chemistry are increasingly being applied to the synthesis of indole (B1671886) derivatives, and these approaches could be adapted for the production of this compound and its analogs. nih.govtandfonline.combeilstein-journals.orgtandfonline.comresearchgate.net

Key areas for exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. tandfonline.comtandfonline.com The application of microwave-assisted protocols for the bromination and nitration of the indole ring could offer a significant improvement over conventional heating methods. tandfonline.com

Nanocatalysis: The use of nanocatalysts in organic reactions is a rapidly growing field. beilstein-journals.org Nanoparticles can offer high catalytic activity and selectivity under mild reaction conditions. Research into novel nanocatalysts for the regioselective functionalization of the indole core could lead to more sustainable synthetic routes. beilstein-journals.org

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The development of flow chemistry processes for the synthesis of this compound could be highly advantageous for industrial-scale production.

Solvent-Free and Water-Based Reactions: Moving away from hazardous organic solvents is a central tenet of green chemistry. nih.govbeilstein-journals.orgresearchgate.net Exploring solvent-free reaction conditions or the use of water as a solvent for the synthesis of indole derivatives can significantly reduce the environmental impact of the manufacturing process. beilstein-journals.org

These innovative synthetic approaches promise to make the production of this compound and its derivatives more sustainable and economically viable, thereby facilitating further research and development.

Advanced Computational Modeling for Drug Design

The design of novel drug candidates based on the this compound scaffold can be significantly accelerated and rationalized through the use of advanced computational modeling techniques. These in silico methods allow for the prediction of molecular properties and interactions, guiding the synthesis of compounds with improved potency and selectivity. mdpi.comnih.govthesciencein.orgresearchgate.net

Future research in this area will likely involve:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govthesciencein.orgresearchgate.net For derivatives of this compound, docking studies can be used to understand how modifications to the indole scaffold affect binding to target enzymes like histone deacetylases (HDACs), kinases, or viral integrases. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions in a biological system. youtube.comacs.orgnih.gov These simulations can be used to assess the stability of the binding pose predicted by molecular docking and to identify key amino acid residues involved in the interaction. mdpi.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized compounds and prioritize the most promising candidates for synthesis.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model based on active derivatives of this compound can be used to screen virtual libraries of compounds to identify new potential drug candidates.

The integration of these computational methods into the drug discovery pipeline can streamline the design process, reduce the number of compounds that need to be synthesized and tested, and ultimately lead to the more rapid identification of promising new therapies.

Investigation of Multi-Targeting Capabilities

The concept of "one drug, multiple targets" is gaining traction in drug discovery, as many complex diseases, such as cancer, involve the dysregulation of multiple cellular pathways. mdpi.comnih.gov The indole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for the development of ligands for a variety of biological targets. mdpi.comnih.govnih.gov This inherent versatility makes derivatives of this compound prime candidates for the development of multi-targeting agents. mdpi.com

Future research should focus on:

Dual-Target Inhibitors: Designing single molecules that can simultaneously inhibit two distinct targets can offer synergistic therapeutic effects and a lower likelihood of developing drug resistance. For example, derivatives of this compound could be engineered to inhibit both a specific kinase and another protein involved in a parallel signaling pathway. mdpi.comacs.org

Polypharmacology Profiling: A systematic screening of derivatives against a broad panel of biological targets can uncover unexpected activities and identify opportunities for drug repurposing. This approach can reveal novel multi-targeting profiles that may be beneficial for treating complex diseases.

Rational Design of Multi-Target Ligands: By combining the structural features required for binding to different targets into a single molecule, it is possible to rationally design multi-target drugs. For instance, incorporating functionalities known to interact with the ATP-binding site of kinases alongside a zinc-binding group for HDAC inhibition could lead to a dual-action anticancer agent.

The investigation of the multi-targeting capabilities of this compound derivatives could lead to the development of innovative therapies with improved efficacy and a broader spectrum of activity.

Nanotechnology-Based Drug Delivery Systems

Many potent drug candidates, including those derived from indole scaffolds, face challenges related to poor solubility, low bioavailability, and off-target toxicity. nih.gov Nanotechnology offers a promising solution to these problems by encapsulating drugs in various types of nanocarriers. nih.govnih.govyoutube.com The development of nanotechnology-based drug delivery systems for derivatives of this compound could significantly enhance their therapeutic potential. nih.govresearchgate.net

Emerging research in this area includes:

Liposomal Formulations: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. researchgate.netnih.govacs.org Encapsulating derivatives of this compound in liposomes could improve their solubility, prolong their circulation time, and facilitate their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. researchgate.netnih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate drugs, protecting them from degradation and enabling controlled release. nih.gov Polymeric nanoparticles can also be surface-functionalized with targeting ligands to direct the drug to specific cells or tissues.

Micelles: Micelles are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. They are particularly well-suited for the delivery of poorly water-soluble drugs. nih.gov Formulating derivatives of this compound into micelles could enhance their aqueous solubility and bioavailability.

Targeted Nanocarriers: By attaching targeting moieties such as antibodies or peptides to the surface of nanocarriers, it is possible to achieve active targeting of the drug to cancer cells or other diseased tissues, thereby increasing efficacy and reducing side effects.

The application of nanotechnology to the delivery of drugs derived from this compound represents a critical step in translating their in vitro activity into effective clinical therapies.

Translational Research and Clinical Applications

The ultimate goal of developing new drug candidates is their successful translation from the laboratory to the clinic. For derivatives of this compound, this will involve a rigorous process of preclinical and clinical evaluation. The existing body of research on related indole-based drugs provides a roadmap for this translational pathway.

Future efforts in this domain should encompass:

Preclinical Development: Promising compounds will need to undergo extensive preclinical testing, including in vivo efficacy studies in animal models of relevant diseases, such as cancer or viral infections. Pharmacokinetic and toxicology studies will also be essential to assess the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Clinical Trials: Compounds that demonstrate a favorable preclinical profile may advance to clinical trials in humans. nih.govnih.govtargetedonc.comchimia.chprnewswire.com Phase I trials will assess the safety and tolerability of the new drug, while Phase II and III trials will evaluate its efficacy in patients. The development of HIV integrase inhibitors and HDAC inhibitors has faced challenges such as the emergence of drug resistance, highlighting the need for careful clinical trial design and patient monitoring. nih.govnih.govyoutube.comoup.comyoutube.com

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to a new therapy can significantly improve the success rate of clinical trials and enable a personalized medicine approach.

Combination Therapies: In many cases, particularly in cancer treatment, combination therapies are more effective than monotherapy. targetedonc.com Investigating the synergistic effects of derivatives of this compound with existing drugs could lead to more potent treatment regimens.